![molecular formula C14H9F3N2O3 B2600435 3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 180631-67-8](/img/structure/B2600435.png)
3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H9F3N2O3 . It is also known as NPBA . It is a part of a collection of rare and unique chemicals .
Synthesis Analysis
The specific synthesis pathway for this compound may vary depending on the specific chemical program. Generally, it can be synthesized through the reaction of benzoyl chloride and para-trifluoromethyl aniline .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms . The linear formula is C14H9F3N2O3 .Physical and Chemical Properties Analysis
This compound is a yellow solid at room temperature . It is insoluble in water but more soluble in organic solvents . The molecular weight is 310.23 .Aplicaciones Científicas De Investigación
Corrosion Inhibition : A study by Mishra et al. (2018) explored the use of N-Phenyl-benzamide derivatives, similar in structure to 3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide, as corrosion inhibitors for mild steel in acidic conditions. The study found that specific substituents can significantly enhance or decrease the inhibition efficiency. These compounds showed strong adsorption at metal/electrolyte interfaces and increased the energy barrier for corrosive dissolution (Mishra et al., 2018).
Polymer Synthesis : Lee and Kim (2002) reported the synthesis of new poly(arylene ether amide)s with trifluoromethyl pendent groups, prepared via nucleophilic nitro displacement reaction of AB-type monomers. This process involves derivatives similar to this compound and results in polymers with high molecular weights and distinct glass transition temperatures (Lee & Kim, 2002).
Crystal Structure Analysis : Saeed et al. (2008) synthesized and characterized a compound structurally related to this compound, focusing on its crystal structure. Such studies are vital for understanding the molecular properties and potential applications of these compounds (Saeed et al., 2008).
Antimicrobial and Antiproliferative Studies : Kumar et al. (2012) investigated N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which are structurally related to this compound, for their in vitro antibacterial and antifungal activities. They found that certain derivatives were potent against various microbial strains and exhibited significant antiproliferative activity (Kumar et al., 2012).
Antituberculosis Activity : Paraskevopoulos et al. (2015) synthesized a series of compounds including 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide and evaluated their antituberculosis activity. The presence of the nitro-group in these compounds was found to be beneficial against Mycobacterium tuberculosis, highlighting the potential of similar structures in tuberculosis treatment (Paraskevopoulos et al., 2015).
Polymer Chemistry : Yokozawa et al. (2002) conducted a study on chain-growth polycondensation for well-defined aramides, including those related to this compound. This research contributes to the development of polymers with controlled molecular weight and low polydispersity (Yokozawa et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)10-4-2-5-11(8-10)18-13(20)9-3-1-6-12(7-9)19(21)22/h1-8H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNOYTXEORQEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
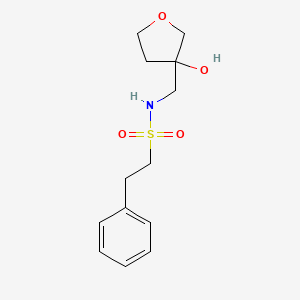

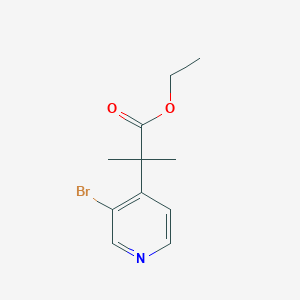
![N-(3,5-dimethylphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2600359.png)
![Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2600360.png)
![m-Tolyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2600361.png)
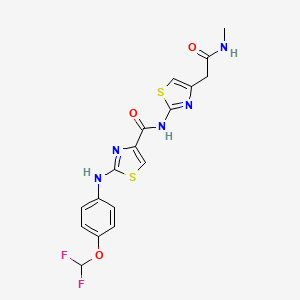
![7-(2-chlorophenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2600365.png)
![6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2600367.png)
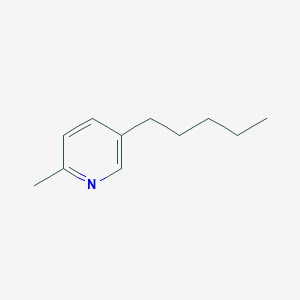
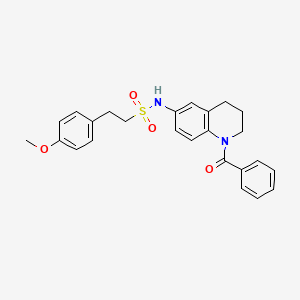
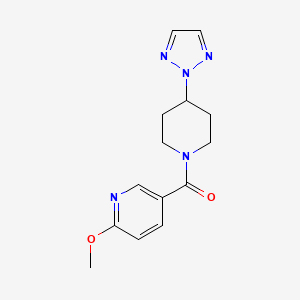
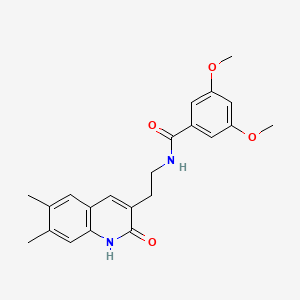
![Acetic acid;4-[2-[4-(trifluoromethyl)pyrazol-1-yl]ethoxy]benzenecarboximidamide](/img/structure/B2600375.png)
